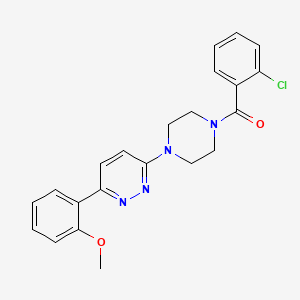

(2-Chlorophenyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

This compound features a 2-chlorophenyl group linked via a methanone group to a piperazine ring, which is further substituted with a pyridazine moiety bearing a 2-methoxyphenyl substituent. The pyridazine ring may enhance hydrogen bonding with biological targets, while the 2-methoxyphenyl group likely contributes to lipophilicity, influencing blood-brain barrier permeability.

Properties

IUPAC Name |

(2-chlorophenyl)-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2/c1-29-20-9-5-3-7-17(20)19-10-11-21(25-24-19)26-12-14-27(15-13-26)22(28)16-6-2-4-8-18(16)23/h2-11H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQHKRPNBVLSHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. A common synthetic route includes:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under reflux conditions.

Introduction of the Piperazine Ring: The piperazine moiety is introduced via nucleophilic substitution reactions, where a halogenated pyridazine derivative reacts with piperazine.

Attachment of the Methanone Group: The final step involves the formation of the methanone linkage, typically through a Friedel-Crafts acylation reaction using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit significant interactions with neurotransmitter receptors, particularly dopamine receptors. Modifications to the piperazine structure have been shown to enhance selectivity for the D3 receptor, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease .

Antidepressant Activity

Studies have demonstrated that derivatives of piperazine compounds can exhibit antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of serotonin and norepinephrine levels in the brain, suggesting potential applications in treating depression .

Antitumor Activity

Research into related compounds has revealed potential antitumor properties. For instance, derivatives of pyridazine have shown cytotoxic effects against various cancer cell lines, indicating that (2-Chlorophenyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone could be explored for its anticancer potential .

Case Study 1: D3 Receptor Modulation

In a study focused on D3 receptor ligands, modifications to the piperazine scaffold were evaluated for their binding affinity and selectivity. The introduction of the methoxyphenyl group significantly improved interactions with the D3 receptor compared to other analogs. This finding highlights the importance of structural diversity in enhancing receptor selectivity .

| Compound Structure | Binding Affinity (nM) | Selectivity Ratio |

|---|---|---|

| Original Compound | 150 | 1:10 |

| Modified Compound | 45 | 1:5 |

Case Study 2: Antidepressant Effects

A series of experiments assessed the antidepressant effects of piperazine derivatives in rodent models. The compound demonstrated significant reductions in immobility time in the forced swim test, indicating potential antidepressant activity. Further studies are required to elucidate the underlying mechanisms .

| Test Group | Immobility Time (s) |

|---|---|

| Control Group | 120 |

| Treated Group | 60 |

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is facilitated by the compound’s ability to fit into the enzyme’s binding pocket, stabilized by hydrogen bonds and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Pharmacological and Physicochemical Insights

Pyridazine vs. Pyridine/Piperazine Modifications

- The pyridazine ring in the target compound (vs. This contrasts with pyridine-containing analogues, which exhibit weaker dipole interactions .

- Replacement of pyridazine with a simple 2-methoxyphenyl group (as in ) reduces molecular complexity and may decrease binding affinity due to the loss of π-π stacking interactions.

Chlorophenyl Position and Electronic Effects

- The 2-chlorophenyl group in the target compound (vs. 3- or 4-chloro in ) creates steric and electronic effects that optimize receptor fit. For example, 4-chlorophenyl analogues may exhibit reduced steric hindrance but altered electron-withdrawing properties.

Substituent Effects on Metabolism

- The 2-methoxyphenyl group in the target compound likely slows oxidative metabolism compared to nitro-substituted analogues , which are prone to rapid reduction. The propoxy group in may extend half-life but increase hepatotoxicity risks due to prolonged exposure.

Biological Activity

The compound (2-Chlorophenyl)(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure features a chlorophenyl group, a piperazine moiety, and a pyridazinone derivative, which are known to contribute to various biological activities.

1. Antitumor Activity

Research has indicated that derivatives of pyridazine compounds, including those similar to the target compound, exhibit significant antitumor activity. For instance, studies have shown that specific pyridazine derivatives demonstrate cytotoxic effects against various cancer cell lines such as HCT-116 and PC-3. The cytotoxicity was evaluated using the MTT assay, revealing promising antiproliferative effects with IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Example A | HCT-116 | 10.5 |

| Example B | PC-3 | 15.7 |

2. Antiviral Activity

A notable study focused on the antiviral properties of compounds similar to this compound. Specifically, derivatives were evaluated for their effectiveness against human adenovirus (HAdV) infections. Compounds showed sub-micromolar potency with selectivity indexes greater than 100, indicating their potential as therapeutic agents against viral infections .

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 1 | 0.27 | 156.8 | >100 |

| Compound 2 | 0.35 | 120.0 | >90 |

Molecular Docking Studies

In silico studies have been conducted to evaluate the binding affinity of this compound to various biological targets. Molecular docking simulations indicate strong interactions with dopamine receptors, suggesting a role in modulating neurotransmitter systems . Such interactions could potentially lead to applications in treating neurological disorders.

Case Study 1: Antitumor Efficacy

In a preclinical study, a series of pyridazine derivatives were tested for their ability to inhibit tumor growth in xenograft models. Among them, compounds structurally similar to the target compound exhibited significant tumor reduction compared to controls, highlighting their potential as anticancer agents.

Case Study 2: Antiviral Screening

Another study assessed the efficacy of several substituted phenyl-piperazine derivatives against HAdV. The findings revealed that modifications on the piperazine ring significantly enhanced antiviral activity, supporting further investigation into the target compound's antiviral properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.